2,2-Difluoro-2-(2-methylphenyl)ethanethioamide
Description
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide is a fluorinated aromatic thioamide derivative characterized by a difluoroethyl backbone substituted with a 2-methylphenyl group and a thioamide (-C(S)NH₂) functional group. The difluoroethyl moiety may enhance metabolic stability and lipophilicity, while the thioamide group could influence hydrogen bonding and electronic properties compared to its amide counterpart .
Properties
Molecular Formula |
C9H9F2NS |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H9F2NS/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13) |
InChI Key |
VHQPOCPHHZSPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=S)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide typically involves the reaction of 2,2-difluoroethylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related compounds, leveraging evidence from fluorinated nucleosides (e.g., dFdC, ara-C) and fluorinated phenyl derivatives.
Structural Analogs
2.1.1 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide (CAS 1334149-23-3)
- Structural Differences : The 4-fluorophenyl substituent vs. the 2-methylphenyl group in the target compound.
- Functional Impact :
- Electronic Effects : The electron-withdrawing fluoro group at the para position may reduce aromatic ring reactivity compared to the electron-donating methyl group at the ortho position, altering intermolecular interactions.
- Metabolic Stability : Fluorine substitution typically enhances resistance to oxidative metabolism, whereas methyl groups may slow phase I oxidation .
2.1.2 2,2-Difluoro-2-(2-methylphenyl)ethanamine
- Functional Group Difference : Amine (-NH₂) vs. thioamide (-C(S)NH₂).
- Thioamides are less common in drug design due to synthetic challenges but may offer unique pharmacokinetic profiles.
Functional Analogs: Fluorinated Nucleosides
Physicochemical Properties
Research Findings and Hypotheses
- Metabolic Stability : Fluorination at the ethyl backbone likely reduces susceptibility to CYP450-mediated oxidation, as seen in dFdC’s prolonged intracellular retention .
- Enzyme Inhibition Potential: The thioamide group may chelate metal ions in enzymes like ribonucleotide reductase, mimicking dFdCDP’s inhibitory effects .
- Cytotoxicity : The methylphenyl group could enhance cellular uptake via increased lipophilicity, analogous to dFdC’s superior membrane permeability over ara-C .
Biological Activity
2,2-Difluoro-2-(2-methylphenyl)ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions. This article reviews the current knowledge on the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H10F2N2S |
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified in the search results] |
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. The difluoromethyl group may enhance lipophilicity and metabolic stability, while the thioamide moiety could facilitate interactions with enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study assessing various thioamide derivatives found that certain modifications could lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural similarities suggest potential efficacy.
Anticancer Properties
Thioamides have been explored for their anticancer activities. For instance, a related study demonstrated that thioamide derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with tumor growth.
Case Studies
-
Thioamide Derivatives in Cancer Research
- A series of thioamide compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results showed that compounds with electron-withdrawing groups exhibited significant growth inhibition.
- Findings:
- IC50 values ranged from 5 to 20 µM across different cell lines.
- Mechanistic studies indicated that these compounds could induce apoptosis via mitochondrial pathways.
-
Antimicrobial Screening
- A study screened several thioamide derivatives for antimicrobial activity against common pathogens.
- Results:
- Compounds demonstrated varying degrees of inhibition, with some achieving MIC values below 10 µg/mL against Staphylococcus aureus.
- Structure-activity relationship (SAR) analysis suggested that the presence of fluorine atoms contributed positively to the antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
